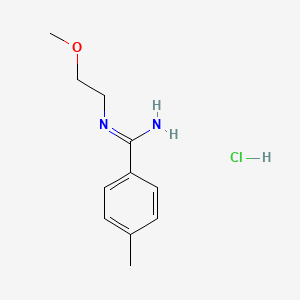

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride

描述

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride is a carboximidamide derivative characterized by a 4-methylbenzene ring, a 2-methoxyethylamine substituent, and a hydrochloride counterion. Carboximidamides (NH-C(=NH)-R) are structurally distinct from carboxamides (CONH-R), with the former exhibiting enhanced basicity due to the imine-like nitrogen, making them valuable in medicinal chemistry and catalysis .

The compound’s safety profile highlights significant hazards:

属性

IUPAC Name |

N'-(2-methoxyethyl)-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-3-5-10(6-4-9)11(12)13-7-8-14-2;/h3-6H,7-8H2,1-2H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZZFCBPOTVBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-28-8 | |

| Record name | Benzenecarboximidamide, N-(2-methoxyethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzonitrile and 2-methoxyethylamine.

Reaction Conditions: The nitrile group of 4-methylbenzonitrile is converted to a carboximidamide group through a reaction with 2-methoxyethylamine in the presence of a suitable catalyst, such as a Lewis acid.

Hydrochloride Formation: The resulting N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts efficiently.

Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

化学反应分析

Types of Reactions

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carboximidamide group to an amine, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Therapeutic Applications

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride has shown potential in several therapeutic areas:

1. Anticancer Activity

- Mechanism of Action : This compound has been investigated for its ability to modulate immune responses and inhibit tumor growth. It acts through pathways that enhance the body's immune response against cancer cells.

- Case Studies : Research indicates that derivatives of this compound may serve as effective agents in the treatment of various cancers, including breast and prostate cancer. For instance, a study demonstrated its efficacy in inhibiting tumor proliferation in xenograft models .

2. Neurological Disorders

- Potential Uses : The compound is being explored for its neuroprotective effects, particularly in conditions like Alzheimer's disease. Its ability to penetrate the blood-brain barrier makes it a candidate for further research in neuropharmacology.

- Research Findings : Preliminary studies suggest that it may reduce neuroinflammation and oxidative stress in neuronal cells .

3. Antimicrobial Properties

- Broad-Spectrum Activity : There is evidence to suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.

- Clinical Relevance : This property could be leveraged in developing new antibiotics or antifungal treatments, especially in an era of increasing antibiotic resistance .

Safety and Regulatory Status

The safety profile of this compound has been assessed in various studies. It is classified under specialty materials with specific safety guidelines for handling and usage in laboratory settings . Regulatory bodies have not flagged it as a significant risk when used within prescribed limits.

作用机制

The mechanism by which N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

相似化合物的比较

Structural and Physicochemical Properties

The closest analogs are 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride (CAS 1159816-30-4) and N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride . Key differences arise from substituents at the benzene ring’s para position:

| Property | Target Compound (4-Methyl) | 4-Bromo Analog |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN₂O | C₁₀H₁₃BrClN₂O |

| Molecular Weight | ~230.71 g/mol | 293.58 g/mol |

| Substituent | Methyl (-CH₃) | Bromo (-Br) |

| Electrophilicity | Lower (electron-donating methyl) | Higher (electron-withdrawing bromine) |

| Polarity | Less polar | More polar due to Br’s electronegativity |

The bromo analog’s larger atomic radius and higher molecular weight may reduce solubility in nonpolar solvents compared to the methyl variant.

生物活性

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride, often referred to as a carboximidamide derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methoxyethyl group and a carboximidamide functional group. This structure is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN3O |

| Molecular Weight | 245.72 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that carboximidamides can modulate various signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis. The amidine group is particularly noted for its role in enzyme inhibition and receptor modulation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the benzene ring and the carboximidamide moiety can significantly affect the compound's potency and selectivity.

Key Findings from SAR Studies:

- Substituents on the Benzene Ring : Variations such as methyl or methoxy groups can enhance activity, while bulky groups may reduce efficacy.

- Amidine Group Modifications : Alterations in the amidine structure can lead to changes in binding affinity to target proteins, impacting overall biological activity .

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it was shown to induce apoptosis in human melanoma cells through caspase activation pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. Further optimization may enhance its efficacy against multidrug-resistant strains .

Case Study 1: Cystic Fibrosis Treatment

A recent research project highlighted the use of related compounds in treating cystic fibrosis by rescuing mutant CFTR function. Although not directly tested on this compound, these findings suggest a potential pathway for exploring similar compounds in CFTR modulation .

Case Study 2: Cancer Cell Line Inhibition

In a controlled study involving various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity. The study focused on determining the compound's effects on cell cycle progression and apoptosis induction mechanisms .

常见问题

Q. What is the structural significance of N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride, and how does its molecular architecture influence reactivity in synthetic workflows?

The compound features a 4-methylbenzene ring core with a carboximidamide group and a 2-methoxyethyl substituent on the amidine nitrogen. The hydrochloride salt enhances solubility for reactions in polar solvents. The electron-donating methoxyethyl group may modulate nucleophilicity, while the methyl group on the benzene ring sterically influences regioselectivity in substitution reactions. Structural analogs, such as those in patents (e.g., tetrahydropyrazolo derivatives), highlight its utility as a precursor for bioactive molecules .

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, amidine formation via reaction of 4-methylbenzonitrile with 2-methoxyethylamine under acidic conditions, followed by HCl salt precipitation. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity validation via LC/MS (e.g., m/z analysis as in ) and elemental analysis is critical to minimize byproducts like unreacted nitrile or hydrolysis derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- LC/MS : Monitor the [M+H]+ ion (theoretical m/z ~198.6 for the free base; adjust for HCl adduct). Use reverse-phase columns (C18) with acetonitrile/water + 0.1% formic acid for retention time consistency .

- NMR : Key signals include the methoxyethyl protons (δ 3.3–3.5 ppm for CH2O, δ 3.1–3.3 ppm for NCH2) and aromatic protons (δ 7.2–7.4 ppm for the 4-methylbenzene ring) .

- Elemental Analysis : Confirm Cl% (~16.5%) to validate salt formation .

Q. What safety precautions are essential when handling this compound, and how should researchers mitigate risks during experimental workflows?

While Safety Data Sheets (SDS) for similar compounds report no acute hazards, standard precautions apply:

- Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

- Decomposition products (e.g., HCl fumes) require neutralization with bicarbonate solutions .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, and what prior evidence supports its biological relevance?

Structural analogs (e.g., naphthyridine derivatives with 2-methoxyethyl groups) show activity in atherosclerosis and protease inhibition. To assess bioactivity:

- Perform in vitro assays (e.g., enzyme inhibition using fluorescence-based substrates).

- Use molecular docking to predict interactions with targets like G-protein-coupled receptors (GPCRs) or kinases, leveraging its amidine group for hydrogen bonding .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

- Modify substituents : Replace the methoxyethyl group with bulkier ethers (e.g., ethoxypropyl) to assess steric effects on binding.

- Isosteric replacement : Substitute the amidine with a guanidine group to compare basicity and solubility.

- Validate changes via IC50 measurements in target assays and logP analysis for pharmacokinetic profiling .

Q. What are the critical stability considerations for long-term storage of this compound, and how can degradation pathways be monitored?

- Storage : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation.

- Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., free amidine or demethylated derivatives) .

Q. How should researchers resolve contradictions in hazard data across different Safety Data Sheets (SDS)?

Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Kishida Chemical) and prioritize conservative measures:

- Assume acute toxicity (LD50 estimation via QSAR models).

- Conduct in-house risk assessments (e.g., Ames test for mutagenicity) if conflicting classifications exist .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

- LC-HRMS : Identify trace impurities (e.g., <0.1%) using high-resolution mass spectrometry.

- NMR spiking : Add suspected impurities (e.g., unreacted 4-methylbenzonitrile) to confirm retention times .

Q. How can thermal decomposition pathways of this compound be analyzed to inform reaction design?

- TGA/DSC : Perform thermogravimetric analysis to identify decomposition onset temperatures (e.g., HCl release ~200°C).

- GC-MS : Capture volatile byproducts (e.g., methoxyethyl chloride) during controlled pyrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。